Cabazitaxel acetone
CAS No.: 1426815-65-7
Cat. No.: VC16998538
Molecular Formula: C48H63NO15
Molecular Weight: 894.0 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1426815-65-7 |
---|---|
Molecular Formula | C48H63NO15 |
Molecular Weight | 894.0 g/mol |
IUPAC Name | [(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1-hydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-9,12-dimethoxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate;propan-2-one |
Standard InChI | InChI=1S/C45H57NO14.C3H6O/c1-24-28(57-39(51)33(48)32(26-17-13-11-14-18-26)46-40(52)60-41(3,4)5)22-45(53)37(58-38(50)27-19-15-12-16-20-27)35-43(8,36(49)34(55-10)31(24)42(45,6)7)29(54-9)21-30-44(35,23-56-30)59-25(2)47;1-3(2)4/h11-20,28-30,32-35,37,48,53H,21-23H2,1-10H3,(H,46,52);1-2H3/t28-,29-,30+,32-,33+,34+,35-,37-,43+,44-,45+;/m0./s1 |
Standard InChI Key | JXGFNOAMBPABCK-JVXKREHESA-N |
Isomeric SMILES | CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)OC)C)OC.CC(=O)C |
Canonical SMILES | CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)OC)C)OC.CC(=O)C |
Introduction
Chemical and Structural Characteristics of Cabazitaxel Acetone
Cabazitaxel acetone (IUPAC name: (1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-(Acetyloxy)-15-{[(2R,3S)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-3-phenylpropanoyl]oxy}-1-hydroxy-9,12-dimethoxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.0³,¹⁰.0⁴,⁷]heptadec-13-en-2-yl benzoate acetone solvate) is distinguished by its structural modifications compared to earlier taxanes like docetaxel and paclitaxel. The molecular formula is C₄₅H₅₇NO₁₄·C₃H₆O, with a molecular weight of 894.01 g/mol .
Solvate Formation and Stability
Cabazitaxel exists as an acetone solvate, a rare formulation choice among taxanes. The solvate formation stabilizes the crystalline structure by incorporating acetone molecules into the lattice, enhancing thermodynamic stability during storage . During drug product manufacturing, the acetone is removed, leaving the active pharmaceutical ingredient in a metastable nonsolvated form. This approach mitigates degradation pathways such as C7 epimerization and C10 oxidation, which are common in docetaxel and paclitaxel .
Structural Modifications
The molecule features methoxy substitutions at the C7 and C10 positions, which confer resistance to metabolic deactivation by cytochrome P450 (CYP)3A4 and P-glycoprotein (P-gp)-mediated efflux . These modifications enhance cellular retention and broaden its activity against taxane-resistant malignancies .
Pharmacological Profile and Mechanism of Action
Microtubule Stabilization
Cabazitaxel binds to β-tubulin subunits, promoting microtubule assembly and inhibiting depolymerization. This stabilization disrupts mitotic spindle formation, leading to cell cycle arrest at the G2/M phase and apoptosis . Unlike docetaxel, cabazitaxel demonstrates retained potency in cell lines overexpressing P-gp, a key mediator of taxane resistance .
Table 1: Key Pharmacokinetic Parameters of Cabazitaxel Acetone
Parameter | Value |
---|---|
Bioavailability | 100% (IV administration) |
Protein Binding | 89%–92% |
Clearance | 48.5 L/h |
AUC (25 mg/m² dose) | 992 ng·h/mL |
CYP3A Contribution | 80%–90% |
Clinical Efficacy in Metastatic Prostate Cancer
Pivotal Trial: TROPIC Study
The phase III TROPIC trial (NCT00417079) randomized 755 mHRPC patients to cabazitaxel (25 mg/m² every 3 weeks) + prednisone or mitoxantrone + prednisone. Key outcomes included:
Subgroup Analyses
Benefit was consistent across subgroups, including patients with visceral metastases (HR: 0.64) and those aged ≥65 years (HR: 0.72) . Post-hoc analyses suggested improved survival in patients receiving ≥10 cycles, highlighting the importance of treatment duration .
Drug Interactions and Contraindications
CYP3A and P-gp Interactions
Cabazitaxel is a substrate of CYP3A4 and P-gp. Concomitant use with strong CYP3A inhibitors (e.g., ketoconazole) increases exposure by 25%–50%, necessitating dose reduction to 20 mg/m² . Inducers (e.g., rifampin) reduce exposure by 30%, warranting avoidance .
Renal and Hepatic Impairment
No dose adjustment is required for mild-to-moderate renal impairment. For hepatic impairment (total bilirubin >1× ULN or AST/ALT >1.5× ULN), the recommended dose is 20 mg/m² .
Regulatory and Manufacturing Considerations
Global Approvals
Manufacturing Process
The drug product is supplied as a concentrate (60 mg/1.5 mL) in single-use vials. The acetone solvate is dissolved in polysorbate 80 and ethanol during reconstitution, with acetone removed via lyophilization .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume